molecular formula C22H12N4O5S B4929867 2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide

2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B4929867
M. Wt: 444.4 g/mol
InChI Key: WLCTWKDQOYGGBD-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring, a phthalimide moiety, and a nitrophenyl group

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O5S/c27-19(23-13-4-3-5-14(11-13)26(30)31)12-8-9-17-18(10-12)32-22(24-17)25-20(28)15-6-1-2-7-16(15)21(25)29/h1-11H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCTWKDQOYGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the phthalimide and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to nitro derivatives.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoic acid
  • prop-2-enyl 2-(1,3-dioxoisoindol-2-yl)acetate

Uniqueness

Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

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